molecular formula C15H17F3N2O2 B12544203 Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- CAS No. 821776-67-4

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)-

Cat. No.: B12544203
CAS No.: 821776-67-4
M. Wt: 314.30 g/mol
InChI Key: NNONIOOMCAZTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with a cyclopentyl group, a nitro group, a propenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common route includes the nitration of benzenamine derivatives followed by the introduction of the cyclopentyl and propenyl groups through substitution reactions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzenamine, 4-nitro-N-phenyl-
  • Benzenamine, N-methyl-4-nitro-

Comparison: Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- is unique due to the presence of the cyclopentyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

CAS No.

821776-67-4

Molecular Formula

C15H17F3N2O2

Molecular Weight

314.30 g/mol

IUPAC Name

N-cyclopentyl-4-nitro-N-prop-2-enyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H17F3N2O2/c1-2-9-19(11-5-3-4-6-11)12-7-8-14(20(21)22)13(10-12)15(16,17)18/h2,7-8,10-11H,1,3-6,9H2

InChI Key

NNONIOOMCAZTNT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.